Macrocarpal K

Description

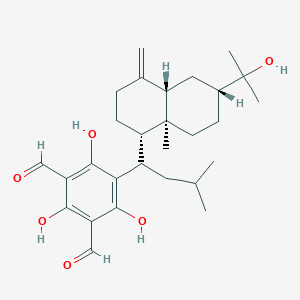

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOETHJYYAVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-53-5 | |

| Record name | Macrocarpal H | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Macrocarpal K: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal K, a phloroglucinol-terpene adduct, is a natural product isolated from the leaves of Eucalyptus globulus. First described in 2001 by Shibuya and colleagues, this compound has demonstrated significant biological activity, most notably its potent antifouling properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, quantitative data on its bioactivity, and a discussion of potential, though currently unconfirmed, signaling pathway interactions. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound for various applications.

Discovery and Natural Sources

This compound was first isolated and identified by a team of researchers led by Y. Shibuya in 2001.[1] Their findings were published in the journal Natural Medicines in a paper titled "Isolation and structure determination of new macrocarpals from a herbal medicine, Eucalyptus globulus leaf".[1]

The primary natural source of this compound is the leaves of the Tasmanian blue gum, Eucalyptus globulus.[1] This species of evergreen tree is native to Australia but is now cultivated worldwide.[1] While other macrocarpals have been isolated from various Eucalyptus species, such as Eucalyptus macrocarpa, Eucalyptus globulus is the specifically cited source of this compound.[1][2]

Physicochemical Properties

The chemical structure and properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| Class | Phloroglucinol-terpene adduct |

| Synonyms | 9'-epi-Macrocarpal H |

Biological Activity

The most well-documented biological activity of this compound is its potent antifouling effect. Research has shown that it is a powerful inhibitor of the attachment of the blue mussel, Mytilus edulis galloprovincialis.[1]

Quantitative Biological Data

The following table summarizes the known quantitative data for the biological activity of this compound.

| Biological Activity | Assay Organism/Target | Result | Reference |

| Antifouling | Mytilus edulis galloprovincialis | 1-3 times more potent than CuSO₄ | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of macrocarpals from Eucalyptus globulus.[3][4] While the full text of the original discovery paper for this compound is not widely available, these methods represent a likely pathway to its successful isolation and identification.

Isolation of this compound from Eucalyptus globulus Leaves

-

Extraction:

-

Air-dried and powdered leaves of Eucalyptus globulus (1 kg) are extracted with methanol (B129727) (3 x 5 L) at room temperature for 48 hours.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

-

The ethyl acetate fraction, which typically contains the macrocarpals, is concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known macrocarpals are further purified by preparative reversed-phase HPLC (C18 column) using a methanol-water gradient to yield pure this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Macrocarpal K in Eucalyptus: A Technical Guide for Scientific Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthetic pathway of Macrocarpal K, a significant formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species. This document is intended for researchers, scientists, and drug development professionals interested in the complex secondary metabolism of Eucalyptus and the potential applications of its bioactive compounds. While the complete pathway for this compound is yet to be fully elucidated, this guide synthesizes existing research on related compounds and precursor pathways to present a putative biosynthetic route, alongside quantitative data and detailed experimental protocols to guide future research.

Introduction

Eucalyptus species are a rich source of diverse secondary metabolites, including the class of formylated phloroglucinol compounds (FPCs). These compounds, which are often adducts of a phloroglucinol core and a terpene moiety, exhibit a range of biological activities and play a role in the plant's defense mechanisms[1][2][3]. This compound, a member of this family, is of particular interest due to its complex structure and potential pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The biosynthesis of macrocarpals is believed to follow a convergent pathway, integrating precursors from two major metabolic routes: the polyketide pathway for the phloroglucinol core and the terpenoid pathway for the isoprenoid moiety[4]. Subsequent enzymatic modifications are then required to yield the final complex structure of this compound.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three key stages:

-

Biosynthesis of the Phloroglucinol Core: This is thought to occur via the polyketide pathway, utilizing a Type III polyketide synthase (PKS).

-

Biosynthesis of the Terpene Moiety: The isoprenoid precursor is synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Coupling and Subsequent Modifications: A crucial step involving the attachment of the terpene moiety to the phloroglucinol core, likely catalyzed by an aromatic prenyltransferase (aPT), followed by further enzymatic modifications to yield this compound.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited, studies on the broader class of FPCs in Eucalyptus provide valuable insights into their abundance and distribution. The following tables summarize the total FPC concentrations found in various tissues of different Eucalyptus species. This data can serve as a benchmark for future studies aiming to quantify this compound.

| Eucalyptus Species | Tissue | Total FPC Concentration (mg g⁻¹ DW) | Reference |

| E. camphora | Leaves | 65 | [1] |

| Flower Buds | 13 | ||

| Flowers | 12 | ||

| E. globulus | Leaves | 41 | |

| E. melliodora | Leaves | up to 52 | |

| E. loxophleba ssp. lissophloia | Leaves | up to 100 |

DW: Dry Weight

Experimental Protocols

This section outlines detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

Identification and Characterization of Biosynthetic Genes

A crucial step is the identification of the genes encoding the key enzymes: the Type III PKS and the aromatic prenyltransferase.

Protocol for Degenerate PCR:

-

Primer Design: Design degenerate primers based on conserved amino acid sequences of known plant Type III PKSs and aromatic prenyltransferases.

-

PCR Amplification: Perform PCR using cDNA synthesized from Eucalyptus tissue rich in FPCs as a template.

-

Cloning and Sequencing: Clone the amplified fragments into a suitable vector and sequence multiple clones to identify different gene fragments.

In Vitro Enzyme Assays

Once the candidate genes are identified and the enzymes are expressed heterologously, their function must be validated through in vitro assays.

Protocol for Type III PKS Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant PKS enzyme, a starter-CoA molecule (e.g., acetyl-CoA), and the extender unit malonyl-CoA in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Product Extraction: Stop the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the products by HPLC and LC-MS to identify the phloroglucinol core structure.

Protocol for Aromatic Prenyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant aPT, the phloroglucinol substrate, and a prenyl pyrophosphate donor (e.g., geranyl pyrophosphate, farnesyl pyrophosphate) in a buffer containing a divalent cation (e.g., Mg²⁺).

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Extraction: Extract the prenylated products with an organic solvent.

-

Analysis: Analyze the products by HPLC and LC-MS to confirm the coupling of the terpene moiety to the phloroglucinol core.

Quantification of this compound and Intermediates

Accurate quantification is essential for understanding the efficiency of the biosynthetic pathway.

Protocol for FPC Extraction and Quantification by UHPLC-DAD-ESI-Q-TOF-MS/MS:

-

Sample Preparation: Homogenize freeze-dried and ground Eucalyptus tissue in a suitable solvent (e.g., methanol).

-

Extraction: Perform extraction using ultrasonication followed by centrifugation.

-

Analysis: Inject the supernatant into a UHPLC system coupled to a DAD detector and a Q-TOF mass spectrometer.

-

Quantification: Quantify the compounds by comparing the peak areas with those of authentic standards.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound in Eucalyptus requires further research. Key areas for future investigation include:

-

Identification and characterization of the specific Type III PKS and aromatic prenyltransferase involved in this compound biosynthesis.

-

Determination of the kinetic parameters of these enzymes.

-

Identification of the enzymes responsible for the subsequent modifications (e.g., formylation, oxidation) of the macrocarpal scaffold.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricate biosynthesis of this compound and other valuable formylated phloroglucinol compounds in Eucalyptus.

References

- 1. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of Macrocarpal K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative, a class of polyphenolic compounds found in various plant species, most notably in the genus Eucalyptus.[1] Like other members of the macrocarpal family, it is characterized by a complex chemical structure consisting of a phloroglucinol core linked to a terpenoid moiety.[2] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis, based on methodologies established for closely related macrocarpals. Furthermore, it explores its potential biological activities and mechanisms of action, drawing comparisons with other well-studied macrocarpals.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties have been computed and are summarized below. It is important to note that some data, such as melting and boiling points, are not yet available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | [1][3] |

| Molecular Weight | 472.6 g/mol | [1] |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| CAS Number | 218290-59-6 | |

| Appearance | Likely a slightly yellowish powder (inferred from related macrocarpals) | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972), etc. (inferred from related macrocarpals) |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and purification of this compound are not extensively documented. However, the methodologies used for other macrocarpals, such as A, B, and C, from Eucalyptus species provide a robust framework.

Isolation and Purification of Macrocarpals from Eucalyptus Leaves

The following protocol is a generalized procedure adapted from methods used for the isolation of various macrocarpals.

1. Plant Material and Extraction:

-

Plant Material: Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus) are used as the starting material.

-

Extraction Solvent: 80% aqueous acetone or 95% ethanol (B145695) under reflux are commonly used for the initial extraction.

-

Procedure:

-

The plant material is powdered to increase the surface area for extraction.

-

The powdered leaves are macerated in the chosen solvent.

-

The extraction process is typically repeated multiple times to ensure the exhaustive extraction of target compounds.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

2. Solvent Partitioning and Fractionation:

-

Solvents: Ethyl acetate and water are used for the primary fractionation, with a subsequent wash using hexane.

-

Procedure:

-

The crude extract is suspended in water and partitioned against an equal volume of ethyl acetate.

-

The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated under reduced pressure.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of chloroform and methanol (B129727) is often employed to elute compounds of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for final purification.

-

Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.

-

General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are sparse, one source suggests its mode of action involves the disruption of microbial cell walls. This aligns with the known antimicrobial properties of other macrocarpals. For a more detailed understanding of the potential mechanisms, the activities of closely related macrocarpals are discussed below.

Antimicrobial Activity

Macrocarpals, in general, are recognized for their antibacterial and antifungal properties.

-

Antibacterial Activity: Macrocarpal A has demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

-

Antifungal Activity of Macrocarpal C: The antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes has been elucidated. It involves a multi-pronged attack on the fungal cells:

-

Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability.

-

Generation of Reactive Oxygen Species (ROS): It triggers an increase in intracellular ROS, leading to oxidative stress.

-

DNA Fragmentation: The accumulation of ROS ultimately leads to DNA fragmentation and apoptosis.

-

Antifungal mechanism of Macrocarpal C.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and drug development sectors, particularly in the area of antimicrobial agents. While specific experimental data for this compound remains limited, the established knowledge of other macrocarpals provides a strong foundation for future research. The experimental protocols and mechanistic insights presented in this guide offer a valuable resource for scientists working on the isolation, characterization, and biological evaluation of this intriguing compound. Further investigation is warranted to fully elucidate the unique properties and therapeutic potential of this compound.

References

Macrocarpal K: An In-depth Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals, a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species, have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the proposed mechanism of action of Macrocarpal K and its congeners against bacteria. While specific research on this compound is limited, this document extrapolates from the broader family of macrocarpals to present a cohesive model of their antibacterial activity, supported by quantitative data and detailed experimental protocols. The primary proposed mechanisms involve the disruption of bacterial cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and subsequent DNA damage.

Quantitative Antimicrobial Activity

The antibacterial efficacy of macrocarpals has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial species. The data presented below is for various macrocarpals, offering a comparative insight into their potency.

| Macrocarpal | Bacterial Strain | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [1] |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [2] |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [2] |

| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | [2] |

| Macrocarpal B | Mycobacterium smegmatis | 0.78 - 3.13 | |

| Macrocarpals | Porphyromonas gingivalis | Inhibited | |

| Macrocarpals | Prevotella intermedia | Inhibited | |

| Macrocarpals | Prevotella nigrescens | Inhibited | |

| Macrocarpals | Treponema denticola | Inhibited |

Proposed Mechanism of Action

Based on studies of macrocarpals and related phloroglucinol (B13840) compounds, a multi-faceted mechanism of action against bacteria is proposed. This involves a cascade of events leading to bacterial cell death.

Caption: Proposed mechanism of action of this compound against bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antibacterial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Caption: Experimental workflow for MIC determination.

Protocol:

-

Prepare Bacterial Inoculum: Culture bacteria in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test medium.

-

Prepare this compound Dilutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial twofold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bacterial Membrane Permeability Assay (SYTOX Green Assay)

This assay assesses the ability of this compound to compromise the bacterial cell membrane using the fluorescent dye SYTOX Green, which only enters cells with damaged membranes.

Caption: Workflow for the bacterial membrane permeability assay.

Protocol:

-

Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.

-

Treatment: Aliquot the bacterial suspension into a 96-well black plate. Add varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle).

-

SYTOX Green Staining: Add SYTOX Green to each well to a final concentration of 5 µM.

-

Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence indicates membrane damage.

Intracellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS in bacteria treated with this compound using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Caption: Workflow for the intracellular ROS production assay.

Protocol:

-

Prepare Bacterial Suspension: Grow and prepare the bacterial suspension in PBS as described for the membrane permeability assay.

-

Loading with DCFH-DA: Incubate the bacterial suspension with DCFH-DA (final concentration of 10-20 µM) at 37°C for 30-60 minutes in the dark.

-

Washing: Centrifuge the cells and wash twice with PBS to remove any extracellular DCFH-DA.

-

Treatment: Resuspend the DCFH-DA-loaded cells in PBS and treat with varying concentrations of this compound. Include appropriate controls.

-

Fluorescence Measurement: Measure the fluorescence intensity at different time points using a microplate reader (Excitation: ~488 nm, Emission: ~525 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be adapted to detect DNA fragmentation in bacteria, a hallmark of apoptosis-like cell death.

Caption: Workflow for the bacterial DNA fragmentation (TUNEL) assay.

Protocol:

-

Bacterial Treatment: Treat bacteria with this compound at its MIC for a specified duration.

-

Fixation and Permeabilization: Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cell wall using an appropriate enzyme (e.g., lysozyme (B549824) for Gram-positive bacteria).

-

TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., fluorescein-dUTP).

-

Washing: Wash the cells to remove unincorporated labeled nucleotides.

-

Analysis: Analyze the cells for fluorescence using a fluorescence microscope or a flow cytometer. An increase in the number of fluorescent cells indicates DNA fragmentation.

Conclusion

The available evidence suggests that this compound and related compounds exert their antibacterial effects through a multi-target mechanism, primarily involving the disruption of the cell membrane, which leads to oxidative stress and subsequent DNA damage, culminating in bacterial cell death. The experimental protocols provided in this guide offer a robust framework for the further investigation and confirmation of this proposed mechanism of action. Future research should focus on identifying the specific molecular targets of macrocarpals within the bacterial cell and exploring their potential for synergistic activity with existing antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Antifungal Activity of Macrocarpal C

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document details the antifungal properties of Macrocarpal C. Initial searches for "Macrocarpal K" did not yield relevant results, suggesting a potential typographical error in the query. The available body of research predominantly focuses on Macrocarpal C, a compound isolated from Eucalyptus species.

Introduction

Macrocarpal C is a natural phloroglucinol-diterpene compound isolated from the fresh leaves of Eucalyptus globulus Labill (Lan An).[1][2] Traditionally, these leaves have been utilized in Chinese medicine to treat dermatomycosis.[1][2] Bioassay-guided purification has identified Macrocarpal C as a major antifungal component of this plant.[1] This technical guide elucidates the core mechanisms of Macrocarpal C's antifungal activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action. The primary focus of existing research has been on its efficacy against the dermatophyte Trichophyton mentagrophytes, a causative agent of tinea pedis.

Core Antifungal Mechanisms of Action

The antifungal activity of Macrocarpal C against dermatophytes like T. mentagrophytes is not attributed to a single mode of action but rather a cascade of events that compromise fungal cell integrity and induce programmed cell death. The primary mechanisms identified are the disruption of the fungal cell membrane, the generation of intracellular reactive oxygen species (ROS), and the subsequent induction of apoptosis through DNA fragmentation.

Increased Fungal Membrane Permeability

A primary effect of Macrocarpal C is the disruption of the fungal cell membrane's integrity. Treatment with Macrocarpal C leads to a dose-dependent increase in membrane permeability. This effect has been shown to be more potent than that of the conventional antifungal drug terbinafine (B446) hydrochloride at the same Minimum Inhibitory Concentration (MIC). The increased permeability facilitates the entry of substances that are normally excluded from the cell, leading to a loss of cellular homeostasis and eventual cell death.

Induction of Intracellular Reactive Oxygen Species (ROS)

Following membrane disruption, Macrocarpal C triggers a significant increase in the production of intracellular Reactive Oxygen Species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress is a key component of the fungicidal activity of many antimicrobial agents. While the positive control nystatin (B1677061) also induces ROS, Macrocarpal C demonstrates a potent ability to stimulate this damaging oxidative environment within the fungal cell.

Induction of Apoptosis via DNA Fragmentation

The culmination of membrane damage and oxidative stress appears to be the induction of an apoptosis-like cell death pathway in the fungus. This is evidenced by significant DNA fragmentation observed in fungal cells following treatment with Macrocarpal C. This apoptotic effect is a distinguishing feature of Macrocarpal C's mechanism, as other antifungals like terbinafine hydrochloride and nystatin did not produce the same effect at their respective MICs. The process of apoptosis is a controlled, programmed cell death that is crucial for the elimination of damaged or infected cells.

The proposed signaling pathway for Macrocarpal C's antifungal action is visualized below.

Caption: Proposed signaling cascade of Macrocarpal C's antifungal activity.

Quantitative Data Presentation

The antifungal efficacy of Macrocarpal C has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | |

| Terbinafine hydrochloride (Control) | Trichophyton mentagrophytes | 0.625 | |

| Nystatin (Control) | Trichophyton mentagrophytes | 1.25 |

Table 1: Minimum Inhibitory Concentrations (MICs) against Trichophyton mentagrophytes.

The table below summarizes the quantitative effects of Macrocarpal C on membrane permeability as measured by the uptake of SYTOX® Green fluorescent dye.

| Concentration (relative to MIC) | % Increase in SYTOX® Green Uptake | P-value (vs. Control) | Reference |

| 1 x MIC | 69.2% | P = 0.0043 | |

| 0.5 x MIC | 42.0% | P = 0.0158 | |

| 0.25 x MIC | 13.6% | P = 0.0146 |

Table 2: Effect of Macrocarpal C on Membrane Permeability of T. mentagrophytes.

Experimental Protocols

The elucidation of Macrocarpal C's antifungal mechanism involved a series of specific in vitro assays. The workflow for these key experiments is outlined below.

References

Macrocarpal C as a Potential DPP-4 Inhibitor: A Technical Guide

Disclaimer: Initial research into "Macrocarpal K" as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor yielded no publicly available scientific literature. However, significant findings exist for a related compound, Macrocarpal C , isolated from Eucalyptus globulus. This technical guide will therefore focus on the available data for Macrocarpal C as a potential DPP-4 inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby prolonging their insulinotropic effects. Natural products represent a promising source of novel DPP-4 inhibitors. Research has identified Macrocarpal C, a phloroglucinol (B13840) derivative from Eucalyptus globulus, as a potent inhibitor of DPP-4.[1][2][3][4] This document provides a detailed overview of the quantitative data, experimental protocols, and proposed mechanism of action for Macrocarpal C's inhibitory activity.

Quantitative Data on DPP-4 Inhibition

In vitro studies have demonstrated the DPP-4 inhibitory potential of Macrocarpals A, B, and C. Macrocarpal C, in particular, exhibits significant inhibitory activity with a unique concentration-dependent profile. The following table summarizes the key quantitative findings from these studies.

| Compound | Concentration (µM) | DPP-4 Inhibition (%) | Reference |

| Macrocarpal C | 50 | 90% | [1] |

| < 30 | Almost no activity | ||

| > 35 | Potent activity | ||

| Macrocarpal A | 500 | 30% | |

| Macrocarpal B | 500 | 30% | |

| Diprotin (Positive Control) | 25 | 30% |

Proposed Mechanism of Action: Aggregation-Induced Inhibition

The inhibitory profile of Macrocarpal C is distinct from that of its structural analogs, Macrocarpals A and B. While the latter exhibit a linear dose-response relationship, Macrocarpal C displays a sharp increase in inhibitory activity within a narrow concentration range. This phenomenon is attributed to the self-aggregation of Macrocarpal C at concentrations above 30 µM. It is hypothesized that these aggregates are the active species responsible for the potent inhibition of the DPP-4 enzyme.

Figure 1: Proposed mechanism of Macrocarpal C's concentration-dependent DPP-4 inhibition.

Experimental Protocols

Isolation of Macrocarpals from Eucalyptus globulus

The following diagram outlines the general workflow for the isolation of Macrocarpals A, B, and C from Eucalyptus globulus as described in the literature.

Figure 2: General workflow for the isolation of Macrocarpals.

In Vitro DPP-4 Inhibition Assay

The following protocol is based on the methodology described for testing Macrocarpal C and is supplemented with standard procedures for similar assays.

Objective: To determine the in vitro inhibitory effect of a test compound on human DPP-4 enzyme activity.

Materials:

-

Human DPP-4 enzyme (Sigma-Aldrich Co.)

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

-

Test compounds (Macrocarpals A, B, C)

-

Positive control (e.g., Diprotin)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Incubator (37°C)

-

LC-MS system or microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute the human DPP-4 enzyme in the assay buffer to the desired concentration.

-

Prepare a stock solution of the DPP-4 substrate in an appropriate solvent.

-

Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the final desired concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Test compound solution (at various concentrations)

-

Positive control solution

-

Vehicle control (solvent only)

-

-

Add the human DPP-4 enzyme solution to all wells except for the blank controls.

-

-

Incubation:

-

Mix the contents of the wells thoroughly.

-

Incubate the microplate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

-

Detection:

-

The liberated product is quantified to determine the inhibitory activity.

-

For assays using a chromogenic substrate, measure the absorbance at the appropriate wavelength using a microplate reader.

-

For assays using a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Alternatively, the reaction can be stopped, and the product quantified using LC-MS.

-

-

Data Analysis:

-

Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Rate of sample reaction / Rate of vehicle control reaction)] x 100

-

If applicable, determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The available evidence strongly suggests that Macrocarpal C is a potent inhibitor of DPP-4, acting through a novel mechanism of self-aggregation. This unique characteristic warrants further investigation to elucidate the precise structure-activity relationship and the nature of the interaction between the aggregated form of Macrocarpal C and the DPP-4 enzyme.

To date, there are no published in vivo studies specifically evaluating the anti-diabetic effects of Macrocarpal C. Future research should focus on in vivo models to assess the efficacy, pharmacokinetics, and safety of Macrocarpal C as a potential therapeutic agent for type 2 diabetes. Furthermore, the exploration of other related macrocarpals, including this compound, for DPP-4 inhibitory activity could be a valuable avenue for drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Macrocarpal K and other related phloroglucinol (B13840) compounds isolated from Eucalyptus species. Macrocarpals are a class of formylated phloroglucinol-terpene adducts that have demonstrated a range of promising biological activities. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to serve as a valuable resource for ongoing research and drug discovery efforts.

Introduction to this compound and Related Phloroglucinols

This compound is a natural product belonging to the family of phloroglucinols, which are polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring. Specifically, it is a complex adduct of a phloroglucinol derivative and a terpene moiety. First identified in Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa, this compound and its analogues (Macrocarpals A, B, C, etc.) have garnered significant scientific interest due to their potent biological activities.[1][2][3] These compounds are key constituents of the plant's defense mechanisms and have shown potential as antimicrobial, anti-inflammatory, and antidiabetic agents.[3][4]

The general structure of macrocarpals consists of a phloroglucinol core, often formylated, linked to a diterpene or other terpene units. This structural complexity gives rise to a diversity of related compounds with varying biological potencies.

Quantitative Data on Biological Activities

The biological activities of this compound and its related phloroglucinols have been evaluated in various in vitro assays. The following tables summarize the available quantitative data to facilitate comparison.

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against a range of Gram-positive bacteria and some fungi. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 1: Antibacterial Activity of Macrocarpals (MIC in µg/mL)

| Compound(s) | Bacillus subtilis | Staphylococcus aureus | Reference(s) |

| Macrocarpal A | < 0.2 | 0.4 | [5] |

| Macrocarpals B-G (mixture) | 0.78 - 3.13 | 0.78 - 3.13 | [3] |

| Eucalrobusone F | - | 4 (MRSA) | [1] |

Table 2: Antifungal Activity of Macrocarpals and Related Phloroglucinols (MIC in µg/mL)

| Compound | Trichophyton mentagrophytes | Reference(s) |

| Macrocarpal C | 1.95 | [6] |

| Euglobal Ia1 | 16 | [1] |

Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting their potential as antidiabetic agents.

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals

| Compound | Concentration (µM) | % Inhibition | Reference(s) |

| Macrocarpal A | 500 | 30 | [7][8] |

| Macrocarpal B | 500 | 30 | [7][8] |

| Macrocarpal C | 50 | 90 | [7][8] |

Other Biological Activities of Related Phloroglucinols from Eucalyptus

Other phloroglucinol derivatives from Eucalyptus species have been reported to possess cytotoxic and immunosuppressive activities.

Table 4: Cytotoxic and Immunosuppressive Activities of Eucalyptus Phloroglucinols

| Compound | Activity | Cell Line/Assay | IC50 (µM) | Reference(s) |

| Eucalyptin B | Cytotoxic | A549 (Lung Cancer) | 1.51 | [9] |

| Eucalyptin C | Immunosuppressive | T-cell proliferation | 11.8 | [10] |

| Eucalyptin D | Immunosuppressive | T-cell proliferation | 10.2 | [10] |

| Eucalyptin G | Immunosuppressive | T-cell proliferation | 18.2 | [10] |

| Eucalyptin H | Immunosuppressive | T-cell proliferation | 19.1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of macrocarpals and related phloroglucinols.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of macrocarpals.[6][9]

-

Preparation of Macrocarpal Stock Solution: Dissolve the purified macrocarpal compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the macrocarpal stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted macrocarpal. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 28-35°C for 24-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the macrocarpal at which there is no visible growth (turbidity) of the microorganism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This colorimetric assay measures the inhibition of DPP-4 enzymatic activity.[7][8]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

-

DPP-4 Enzyme Solution: Prepare a working solution of purified human DPP-4 in the assay buffer.

-

Substrate Solution: Prepare a solution of the chromogenic substrate Gly-Pro-p-nitroanilide in the assay buffer.

-

Test Compound Solution: Prepare various concentrations of the macrocarpal compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations.

-

Include a positive control (a known DPP-4 inhibitor), a negative control (DMSO without the compound), and a blank (assay buffer without the enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance kinetically for a set period (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows associated with macrocarpals.

DPP-4 Inhibition Mechanism

This diagram illustrates the direct inhibitory effect of Macrocarpal C on the DPP-4 enzyme, which is a key mechanism for its potential antidiabetic activity.

Caption: Direct inhibition of DPP-4 enzyme by Macrocarpal C.

Antifungal Mode of Action of Macrocarpal C

Based on studies of Macrocarpal C, this workflow illustrates the proposed multi-step mechanism leading to fungal cell death.[6]

Caption: Proposed antifungal mechanism of Macrocarpal C.

Experimental Workflow for Macrocarpal Isolation

This diagram outlines the general procedure for the isolation of macrocarpals from Eucalyptus leaves.[3]

Caption: General workflow for the isolation of macrocarpals.

Conclusion

This compound and its related phloroglucinols from Eucalyptus species represent a promising class of natural products with a diverse range of biological activities. Their demonstrated antimicrobial and enzyme-inhibiting properties warrant further investigation for potential therapeutic applications. This technical guide provides a consolidated resource of the current quantitative data, experimental protocols, and mechanistic insights to aid researchers in the continued exploration of these complex and bioactive molecules. Further studies are needed to fully elucidate the structure-activity relationships within the macrocarpal family and to explore their in vivo efficacy and safety profiles.

References

- 1. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Phloroglucinols with Immunosuppressive Activities from the Fruits of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Macrocarpal K from Eucalyptus Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of acylphloroglucinols found in various Eucalyptus species, exhibiting a range of significant biological activities. Among these, Macrocarpal K has garnered interest for its potential therapeutic applications, including potent antibacterial properties. This document provides a detailed protocol for the isolation of this compound from Eucalyptus globulus leaves, adapted from established methods for related macrocarpals. The protocol is designed to yield high-purity this compound suitable for further research and drug development.

Data Presentation

While specific yield and purity data for this compound are not extensively published, the following table summarizes representative data for closely related macrocarpals isolated from Eucalyptus species to provide an expected range of outcomes.

Table 1: Inhibitory Activity of Related Macrocarpals from Eucalyptus globulus

| Compound | Concentration (µM) | DPP-4 Inhibition (%) | IC₅₀ (µM) |

| Macrocarpal A | 500 | ~30% | >500 |

| Macrocarpal B | 500 | ~30% | >500 |

| Macrocarpal C | 50 | ~90% | ~35[1] |

Table 2: Antibacterial Activity of Macrocarpal A

| Bacteria | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis | < 0.2 µg/ml[2] |

| Staphylococcus aureus | 0.4 µg/ml[2] |

Experimental Protocols

This section details a comprehensive, multi-step protocol for the isolation of this compound from Eucalyptus leaves. The methodology is based on a high-yield, two-step extraction process followed by chromatographic purification.[1][3]

Protocol 1: High-Yield Two-Step Extraction of Macrocarpals

This protocol is designed to maximize the yield of macrocarpals from Eucalyptus leaves by first removing interfering essential oils and then performing a sequential extraction with solvents of increasing polarity.

1. Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to remove any residual n-hexane.

2. First Extraction (Aqueous Ethanol): a. Submerge the essential oil-free residue in a 30% (w/w) ethanol (B145695) in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

3. Second Extraction (Concentrated Ethanol): a. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.

4. Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.

Protocol 2: Methanol (B129727) Extraction and Partitioning

This alternative protocol is suitable for lab-scale isolation and purification of individual macrocarpals.

1. Initial Extraction: a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract.

2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The macrocarpals will preferentially partition into the organic phase.

Protocol 3: Chromatographic Purification of this compound

The crude extract obtained from either of the above protocols is further purified using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

1. Silica (B1680970) Gel Column Chromatography: a. Prepare a silica gel column packed with a suitable non-polar solvent. b. Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the column. c. Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform. d. Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing macrocarpals.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Pool the fractions containing the target macrocarpals, concentrate, and dissolve in the initial mobile phase for HPLC. b. Purify the target fractions using a C18 reversed-phase column. c. Employ a gradient of acetonitrile (B52724) in water as the mobile phase. d. Monitor the elution profile with a UV detector at approximately 275 nm. e. Collect the peak corresponding to this compound. f. Assess the purity of the isolated this compound by analytical HPLC.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Antifungal Signaling Pathway

While the specific signaling pathway for this compound is still under investigation, the known antifungal mechanism of the related Macrocarpal C provides a model. Macrocarpal C has been shown to increase membrane permeability, induce the production of reactive oxygen species (ROS), and cause DNA fragmentation in fungal cells.

Caption: Proposed antifungal mechanism of action.

References

Application Note: High-Yield Purification of Macrocarpal K using HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal K is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative, a class of natural products isolated from various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] These compounds, including the closely related Macrocarpals A, B, and C, have garnered significant interest due to their diverse biological activities, which include antibacterial, antifungal, and enzyme inhibition properties.[2][3][4][5] this compound, specifically identified as an isopentylphloroglucinol-β-eudesmol adduct, has shown potent antifouling activity.[1] This document provides a detailed protocol for the high-yield extraction and purification of this compound using a combination of solvent partitioning, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall process for isolating this compound from the plant source to the final purified compound involves a multi-step approach designed to efficiently separate the target molecule from a complex natural extract.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of Macrocarpal K Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Macrocarpal K and its derivatives. Macrocarpals are a class of phloroglucinol-diterpene adducts with a range of biological activities, making them attractive targets for drug discovery and development. This guide focuses on the chemical synthesis of these complex natural products, providing both established and proposed methodologies.

Introduction

This compound is a naturally occurring compound isolated from Eucalyptus species. Like other members of the macrocarpal family, it consists of a phloroglucinol (B13840) core attached to a diterpene moiety. The unique structural architecture and promising biological activities of macrocarpals, including antibacterial and antifungal properties, have spurred interest in their chemical synthesis. Access to these molecules through synthesis is crucial for further biological evaluation and the development of novel therapeutic agents.

While the total synthesis of this compound has not been explicitly detailed in the literature, a plausible synthetic strategy can be devised based on the successful total synthesis of the related Macrocarpal C and established methods for the construction of its key structural components: the phloroglucinol core and the diterpene side chain.

Synthetic Strategy Overview

The general synthetic approach to this compound and its derivatives involves a convergent strategy, where the phloroglucinol and diterpene fragments are synthesized separately and then coupled together. This biomimetic approach mimics the proposed biosynthetic pathway of these natural products.

A key challenge in the synthesis of macrocarpals is the stereoselective construction of the highly functionalized decalin ring system of the diterpene side chain and the subsequent diastereoselective coupling with the phloroglucinol unit.

Data Presentation

The following tables summarize key quantitative data for relevant synthetic transformations, drawing from the literature on the synthesis of Macrocarpal C and related compounds.

Table 1: Key Reactions in the Synthesis of the Diterpene Moiety (based on Analogy to Macrocarpal C Synthesis)

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Diels-Alder Reaction | Masked o-benzoquinone, Acyclic 1,3-diene | Functionalized Decalin | High | General Method |

| 2 | Cope Rearrangement | Heat | cis-Decalin | High | General Method |

| 3 | Silyl (B83357) Dienol Ether Formation | Tricyclic Enone, LDA, TMSCl | Silyl Dienol Ether | Not Reported |

Table 2: Key Coupling Reaction and Final Steps (based on Macrocarpal C Synthesis)

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 4 | Stereoselective Coupling | Silyl Dienol Ether, Benzyl (B1604629) Cation Species from Hexasubstituted Benzene (B151609) Chromium Tricarbonyl Complex | Coupled Product | ~50% (for two diastereomers) | |

| 5 | Demethylation | Lithium p-thiocresolate | (-)-Macrocarpal C | Not Reported |

Experimental Protocols

The following protocols are based on the successful total synthesis of Macrocarpal C and provide a detailed guide for the key steps that can be adapted for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Diterpene Moiety (Tricyclic Enone)

This protocol outlines the general steps for the construction of the decalin ring system, a core feature of the diterpene side chain. The specific starting materials would need to be selected to match the substitution pattern of this compound.

1. Diels-Alder Reaction for Decalin Core Formation:

-

Objective: To construct the bicyclic decalin skeleton.

-

Procedure:

-

Generate the masked o-benzoquinone in situ by oxidizing the corresponding 2-methoxyphenol with (diacetoxy)iodobenzene (DAIB) or [bis(trifluoroacetoxy)]iodobenzene (BTIB) in the presence of the desired acyclic 1,3-diene in methanol.

-

Stir the reaction mixture for the specified time as indicated in the literature for similar transformations.

-

Remove the solvent and excess diene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

The resulting product is often a bicyclo[2.2.2]octenone derivative which can be carried forward to the next step.

-

2. Cope Rearrangement to form the cis-Decalin System:

-

Objective: To rearrange the bicyclo[2.2.2]octenone to the thermodynamically more stable cis-decalin system.

-

Procedure:

-

Heat the bicyclo[2.2.2]octenone derivative obtained from the Diels-Alder reaction in a suitable high-boiling solvent.

-

Monitor the reaction by TLC until completion.

-

Upon completion, cool the reaction mixture and purify the cis-decalin product by column chromatography.

-

3. Elaboration to the Tricyclic Enone and Silyl Dienol Ether Formation:

-

Objective: To further functionalize the decalin system to the tricyclic enone precursor and convert it to the reactive silyl dienol ether for the coupling reaction.

-

Procedure (based on the synthesis of Macrocarpal C precursor):

-

The specific steps to convert the cis-decalin to the tricyclic enone will depend on the target molecule and require a multi-step sequence that is not detailed in the available literature for this compound.

-

To a solution of the tricyclic enone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

-

After stirring for a specified time, add trimethylsilyl (B98337) chloride (TMSCl).

-

Quench the reaction with a suitable buffer and extract the product with an organic solvent.

-

Purify the resulting silyl dienol ether by column chromatography.

-

Protocol 2: Synthesis and Coupling of the Phloroglucinol Moiety

This protocol describes the key coupling step from the total synthesis of Macrocarpal C, which is a plausible method for coupling the diterpene and phloroglucinol fragments of this compound.

1. Preparation of the Hexasubstituted Benzene Chromium Tricarbonyl Complex:

-

Objective: To prepare the chiral chromium complex that will act as a benzyl cation equivalent for stereoselective coupling.

-

Note: The synthesis of this complex is a specialized procedure and the full details would need to be obtained from the primary literature by Tanaka et al.

2. Stereoselective Coupling Reaction:

-

Objective: To couple the silyl dienol ether of the diterpene moiety with the activated phloroglucinol derivative.

-

Procedure (based on the synthesis of Macrocarpal C):

-

Generate the biomimetic benzyl cation species in situ from the hexasubstituted benzene chromium tricarbonyl complex.

-

React the generated cation with the silyl dienol ether of the diterpene moiety in a suitable solvent at low temperature.

-

The reaction is expected to yield a mixture of diastereomers at the benzylic position, analogous to the formation of Macrocarpals A and B.

-

Separate the diastereomers by chromatography.

-

Protocol 3: Final Steps - Demethylation

1. Tris-O-demethylation:

-

Objective: To remove the methyl protecting groups from the phloroglucinol core to yield the final natural product.

-

Procedure (based on the synthesis of Macrocarpal C):

-

Treat

-

Application Notes & Protocols: Characterization of Macrocarpal K using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal K is a phloroglucinol-sesquiterpene adduct, a class of natural products known for their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding its structure-activity relationships and for potential drug development. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

| General Class | Phloroglucinol-sesquiterpene adduct |

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of macrocarpals from Eucalyptus species is as follows:

-

Plant Material Preparation: Air-dried and powdered leaves of the source Eucalyptus species are used.

-

Extraction: The powdered leaves are extracted with 80% aqueous acetone (B3395972) at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with macrocarpals, is collected and dried.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

-

NMR Spectroscopic Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of specific proton signals.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

Mass Spectrometric Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is ideal.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solution should be free of non-volatile salts and buffers.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the confirmation of the molecular formula.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation data provides valuable information about the different structural motifs within the molecule.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Macrocarpal Compound (Macrocarpal B in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Phloroglucinol Moiety | ||

| 1 | 105.8 | - |

| 2 | 163.5 | - |

| 3 | 107.2 | 6.15 (s) |

| 4 | 161.0 | - |

| 5 | 108.9 | - |

| 6 | 163.5 | - |

| 7 (CHO) | 192.5 | 10.15 (s) |

| 8 (CHO) | 192.5 | 10.15 (s) |

| Sesquiterpene Moiety | ||

| 1' | 40.2 | 2.50 (m) |

| 2' | 28.1 | 1.80 (m), 1.65 (m) |

| 3' | 35.5 | 1.95 (m) |

| 4' | 149.8 | 4.85 (s), 4.60 (s) |

| 4a' | 50.1 | 2.20 (m) |

| 5' | 25.3 | 1.75 (m), 1.55 (m) |

| 6' | 78.1 | 3.80 (dd, 10.5, 4.5) |

| 7' | 30.2 | 1.60 (m), 1.40 (m) |

| 8' | 42.5 | 1.85 (m) |

| 8a' | 55.4 | - |

| 9' | 22.1 | 1.25 (s) |

| 10' | 72.3 | - |

| 11' | 29.8 | 1.20 (s) |

| 12' | 29.8 | 1.20 (s) |

| Isoamyl Moiety | ||

| 1'' | 32.1 | 2.80 (m) |

| 2'' | 38.7 | 1.70 (m) |

| 3'' | 25.9 | 1.50 (m) |

| 4'' | 22.8 | 0.95 (d, 6.5) |

| 5'' | 22.8 | 0.95 (d, 6.5) |

Table 2: Representative High-Resolution Mass Spectrometry Data for a Macrocarpal Compound (Macrocarpal B)

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 473.2898 | 473.2895 | -0.6 |

| [M+Na]⁺ | 495.2717 | 495.2713 | -0.8 |

| [M-H]⁻ | 471.2752 | 471.2755 | 0.6 |

Table 3: Representative MS/MS Fragmentation of the [M+H]⁺ Ion for a Macrocarpal Compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 455.2791 | [M+H - H₂O]⁺ |

| 415.2894 | [M+H - C₃H₇O]⁺ (Loss of isopropanol (B130326) from the sesquiterpene moiety) |

| 289.1434 | Cleavage of the isoamyl side chain |

| 219.0652 | Phloroglucinol dialdehyde (B1249045) moiety with a portion of the linker |

| 193.0495 | Phloroglucinol dialdehyde moiety |

Visualizations

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Logical workflow for NMR-based structure elucidation of this compound.

Caption: Logical workflow for mass spectrometry-based analysis of this compound.

Application Note: UV Spectroscopy Analysis of Macrocarpal K

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Macrocarpal K using UV-Visible (UV-Vis) spectroscopy. It is intended to guide researchers in determining the characteristic absorbance profile and quantifying the concentration of this compound in solution.

Introduction

This compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative isolated from species of the Eucalyptus plant.[1][2][3] Compounds in this class are known for their potential biological activities, making their characterization and quantification crucial for research and development.[2][4][5] UV-Vis spectroscopy is a fundamental, non-destructive analytical technique widely used for the quantitative analysis of organic compounds containing chromophoric groups.[6] The phloroglucinol and dialdehyde moieties in this compound's structure act as chromophores, which absorb light in the ultraviolet-visible region, allowing for its detection and quantification.

Data Presentation

As no specific experimental UV-Vis data for this compound is readily available in the public domain, the following table is provided as a template for researchers to record their experimental findings.

| Parameter | Value |

| Maximum Wavelength (λmax) | e.g., 280 nm |

| Molar Absorptivity (ε) | e.g., 15,000 M⁻¹cm⁻¹ |

| Solvent | e.g., Ethanol |

| Concentration Range | e.g., 1-20 µg/mL |

| Correlation Coefficient (R²) | e.g., >0.999 |

Experimental Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum and creating a calibration curve for the quantification of this compound.

1. Materials and Equipment

-

Purified this compound standard

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Calibrated micropipettes and tips

-

Volumetric flasks (Class A)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock and Standard Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of purified this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations suitable for generating a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL). Use the same solvent for all dilutions.

3. Instrumentation and Measurement

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the same solvent used for the standards. Place it in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Determination of λmax:

-

Rinse a quartz cuvette with a mid-range standard solution and then fill it with the same solution.

-

Place the cuvette in the sample holder.

-

Scan the sample across the wavelength range (e.g., 200-400 nm) to obtain the UV absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve Construction:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Measure the absorbance of each working standard solution, starting from the lowest concentration.

-

Rinse the cuvette with the next standard solution before each measurement.

-

Record the absorbance values for each concentration.

-

-

Sample Analysis:

-

Prepare the unknown sample in the same solvent.

-

Measure the absorbance of the unknown sample at the λmax.

-

Ensure the absorbance reading falls within the range of the calibration curve. If necessary, dilute the sample.

-

4. Data Analysis

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is desirable.

-

Use the equation of the line to calculate the concentration of this compound in the unknown sample from its absorbance value.

Workflow Diagram

Caption: Experimental workflow for the UV-Vis analysis of this compound.

References

Application Notes and Protocols: Broth Microdilution Assay for Macrocarpal K MIC Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction